Miscanthoside

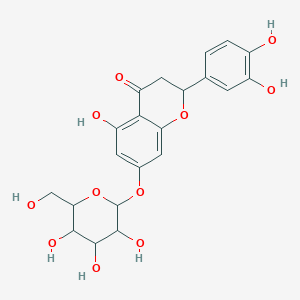

Beschreibung

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-5,14,16,18-25,27-29H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFHNDRXYHOLSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Miscanthoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38965-51-4 |

Source

|

| Record name | (S)-2-(3,4-dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-2,3-dihydro-5-hydroxy-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Miscanthoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215 - 216 °C |

Source

|

| Record name | Miscanthoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

A Technical Guide to Miscanthoside: Natural Sources within the Miscanthus Genus for Drug Discovery and Development

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Miscanthoside, a promising flavonoid glycoside, and its natural occurrence within the plant genus Miscanthus. This document delves into the identification of relevant Miscanthus species, detailed methodologies for extraction and quantification, and an exploration of the biosynthetic pathway of this valuable secondary metabolite.

Introduction: The Potential of Miscanthus and the Significance of Miscanthoside

The genus Miscanthus, a group of perennial C4 grasses native to Asia and Africa, has garnered significant attention for its applications in bioenergy and as a source of lignocellulosic biomass.[1][2] Beyond its use as a renewable feedstock, emerging research indicates that Miscanthus species are a rich reservoir of bioactive secondary metabolites, including a diverse array of flavonoids and phenolic compounds.[2][3][4]

This guide focuses on a specific flavonoid glycoside of interest: Miscanthoside . Chemically identified as eriodictyol-7-O-glucoside , this compound has demonstrated a range of biological activities, including antioxidant and neuroprotective effects, making it a compelling candidate for further pharmacological investigation.[5][6][7][8][9] The water-soluble nature of Miscanthoside, compared to its aglycone eriodictyol, enhances its potential for bioavailability and pharmaceutical formulation.[3][10]

This document serves as a foundational resource for the scientific community to explore Miscanthus as a viable, natural source of Miscanthoside for drug discovery and development programs.

Natural Occurrence of Miscanthoside in Miscanthus Species

While the chemical composition of many of the approximately 15-20 species of Miscanthus remains to be fully elucidated, current research points towards specific species as promising sources of Miscanthoside.[1]

Primary Candidate Species:

-

Miscanthus floridulus : Comprehensive chemical analysis of M. floridulus has revealed a rich profile of secondary metabolites, including a significant presence of flavonoids and their glycosides.[11] Although not explicitly quantified in all studies, the presence of various flavonoid glycosides strongly suggests that M. floridulus is a primary candidate for containing Miscanthoside. The chemical composition of M. floridulus fibers has been reported to be approximately 66.98% cellulose, 13.86% hemicellulose, and 6.97% lignin.[5][6][12]

-

Miscanthus sinensis : As a widely studied ornamental and bioenergy crop, M. sinensis has been the subject of metabolomic studies that have identified thousands of compounds.[13][14] Notably, research on the variegated cultivar M. sinensis 'Zebrinus' has shown significant enrichment of the flavonoid biosynthesis pathway, indicating a high capacity for producing a wide range of flavonoid compounds.[13][14] This makes M. sinensis a highly probable source of Miscanthoside. Comparative analyses have shown variations in the chemical composition between M. sinensis and M. floridulus.[15]

-

Miscanthus sacchariflorus : This species is known to contain a variety of phenolic compounds and has been investigated for its bioactive properties.[3] The presence of a diverse flavonoid profile makes it a plausible, albeit less directly evidenced, source of Miscanthoside.

Table 1: Summary of Key Miscanthus Species and Their Potential as a Source of Miscanthoside

| Species | Common Name | Evidence of Flavonoid Glycosides | Rationale for Miscanthoside Presence |

| Miscanthus floridulus | Amur Silvergrass | High concentration of flavonoids and their glycosides identified.[11] | Direct chemical profiling indicates a rich flavonoid glycoside content. |

| Miscanthus sinensis | Chinese Silver Grass | Metabolomic studies show significant enrichment in the flavonoid biosynthesis pathway.[13][14] | High biosynthetic capacity for flavonoids suggests the likely presence of Miscanthoside. |

| Miscanthus sacchariflorus | Amur Silvergrass | Known to contain a variety of phenolic and flavonoid compounds.[3] | General flavonoid presence makes it a potential source. |

Experimental Protocols: Extraction, Purification, and Quantification

The successful isolation and analysis of Miscanthoside from Miscanthus biomass require robust and validated experimental protocols. The following sections provide detailed methodologies based on established techniques for the extraction and analysis of flavonoid glycosides from plant matrices.[16][17][18][19]

Extraction and Purification of Miscanthoside

This protocol outlines a standard procedure for the extraction and preliminary purification of Miscanthoside from dried Miscanthus plant material.

Step-by-Step Methodology:

-

Sample Preparation:

-

Harvest fresh aerial parts (leaves and stems) of the selected Miscanthus species.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until constant weight is achieved.

-

Grind the dried material into a fine powder (particle size < 0.5 mm) using a laboratory mill.

-

-

Solvent Extraction:

-

Weigh 100 g of the powdered plant material and place it in a 2 L Erlenmeyer flask.

-

Add 1 L of 70% aqueous methanol (v/v). The use of aqueous methanol is effective for extracting polar flavonoid glycosides.[18]

-

Macerate the mixture for 48 hours at room temperature with continuous agitation using a magnetic stirrer.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates from all three extractions.

-

-

Solvent Partitioning and Purification:

-

Concentrate the combined filtrate under reduced pressure at 40°C using a rotary evaporator to remove the methanol.

-

The resulting aqueous extract is then subjected to liquid-liquid partitioning. Sequentially partition the extract with n-hexane, chloroform, and ethyl acetate to remove non-polar compounds and pigments. The flavonoid glycosides will remain in the aqueous layer.

-

The final aqueous layer, enriched with Miscanthoside, can be further purified using column chromatography.

-

Pack a glass column with silica gel and equilibrate with an appropriate solvent system (e.g., a gradient of ethyl acetate and methanol).

-

Load the concentrated aqueous extract onto the column and elute with the solvent gradient.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing Miscanthoside.

-

Pool the pure fractions and evaporate the solvent to yield purified Miscanthoside.

-

Quantification of Miscanthoside by UPLC-PDA

For accurate quantification of Miscanthoside in Miscanthus extracts, a validated Ultra-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA) method is recommended.

Step-by-Step Methodology:

-

Standard Preparation:

-

Prepare a stock solution of a certified Miscanthoside (eriodictyol-7-O-glucoside) standard in methanol at a concentration of 1 mg/mL.

-

From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL.

-

-

Sample Preparation:

-

Prepare an extract of the Miscanthus material as described in the extraction protocol (up to the solvent partitioning step).

-

Accurately weigh a portion of the dried extract and dissolve it in a known volume of methanol.

-

Filter the sample solution through a 0.22 µm syringe filter before injection into the UPLC system.

-

-

UPLC-PDA Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Gradient Program: A linear gradient starting from 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 2 µL.

-

PDA Detection: Monitor at the maximum absorbance wavelength for Miscanthoside (approximately 283 nm).[9][20]

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the Miscanthoside standard against its concentration.

-

Identify the Miscanthoside peak in the sample chromatogram based on its retention time and UV spectrum compared to the standard.

-

Quantify the amount of Miscanthoside in the sample by interpolating its peak area onto the calibration curve.

-

Biosynthesis of Miscanthoside

Miscanthoside, as a flavonoid glycoside, is synthesized in plants through the well-established phenylpropanoid and flavonoid biosynthesis pathways. The following diagram illustrates the key steps leading to the formation of eriodictyol and its subsequent glycosylation to yield Miscanthoside.

Caption: Biosynthetic pathway of Miscanthoside.

Causality Behind Experimental Choices:

The biosynthesis of Miscanthoside begins with the amino acid phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL) produce p-Coumaroyl-CoA. This intermediate is a crucial branch point for the synthesis of various secondary metabolites.

Chalcone Synthase (CHS) then catalyzes the condensation of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, the precursor to all flavonoids. Chalcone Isomerase (CHI) subsequently cyclizes naringenin chalcone to form the flavanone naringenin. The hydroxylation of naringenin at the 3' position of the B-ring by Flavonoid 3'-Hydroxylase (F3'H) yields the aglycone, eriodictyol.

The final step in Miscanthoside biosynthesis is the glycosylation of eriodictyol. This reaction is catalyzed by a UDP-glycosyltransferase, specifically a Flavonoid 7-O-glucosyltransferase (UF7GT), which transfers a glucose moiety from UDP-glucose to the 7-hydroxyl group of eriodictyol.[3][10][21][22] The expression and activity of these enzymes are key determinants of the accumulation of Miscanthoside in Miscanthus species.

Conclusion and Future Directions

This technical guide has established that Miscanthus species, particularly M. floridulus and M. sinensis, are promising natural sources of the bioactive flavonoid glycoside Miscanthoside (eriodictyol-7-O-glucoside). The provided protocols for extraction and quantification offer a solid foundation for researchers to isolate and analyze this compound.

Future research should focus on:

-

Quantitative screening: A systematic, quantitative analysis of Miscanthoside content across a wider range of Miscanthus species and cultivars to identify high-yielding varieties.

-

Agronomic optimization: Investigating the influence of environmental factors and cultivation practices on the accumulation of Miscanthoside in Miscanthus.

-

Metabolic engineering: Exploring the potential to enhance Miscanthoside production in Miscanthus or heterologous systems through the manipulation of key biosynthetic genes.

-

Pharmacological evaluation: In-depth studies to fully characterize the therapeutic potential of purified Miscanthoside.

The exploration of Miscanthus as a source of valuable phytochemicals like Miscanthoside opens up new avenues for the development of novel therapeutics and functional ingredients, adding another layer of value to this versatile and sustainable crop.

References

-

Systematic Engineering of Eriodictyol-7- O-glucoside Biosynthetic Pathway through Enzyme Screening and Gene Regulation. PubMed. [Link]

-

Morphological Structure and Basic Characteristics of Miscanthus floridulus Fibers. ACS Omega. [Link]

-

Systematic Engineering of Eriodictyol-7-O-glucoside Biosynthetic Pathway through Enzyme Screening and Gene Regulation. Journal of Agricultural and Food Chemistry. [Link]

-

Morphological Structure and Basic Characteristics of Miscanthus floridulus Fibers. ACS Publications. [Link]

-

Characterization of physicochemical properties of Miscanthus floridulus stems and study of their oil absorption ability using gold nanoparticles. BioResources. [Link]

-

Comparative Analysis on Chemical Composition and Charcoal Characterization of Two Miscanthus Species. Scientific.Net. [Link]

-

Morphological Structure and Basic Characteristics of Miscanthus floridulus Fibers. PubMed. [Link]

-

Four novel Cit7GlcTs functional in flavonoid 7-O-glucoside biosynthesis are vital to flavonoid biosynthesis shunting in citrus. Horticulture Research. [Link]

-

Extraction of Flavonoids From Natural Sources Using Modern Techniques. PMC. [Link]

-

The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol. MDPI. [Link]

-

Data from: Plant Tissue Characteristics of Miscanthus x giganteus v2. Ag Data Commons. [Link]

-

Systematic Engineering of Eriodictyol-7-O-glucoside Biosynthetic Pathway through Enzyme Screening and Gene Regulation. ResearchGate. [Link]

-

Eriodictyol 7-O-β-D glucopyranoside from Coreopsis tinctoria Nutt. ameliorates lipid disorders via protecting mitochondrial function and suppressing lipogenesis. PMC. [Link]

-

Integrated metabolomic and transcriptomic analysis of the mechanism underlying leaf variegation in Miscanthus sinensis 'Zebrinus'. PMC. [Link]

-

Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers. [Link]

-

Transcriptomic Characterization of Miscanthus sacchariflorus × M. lutarioriparius and Its Implications for Energy Crop Development in the Semiarid Mine Area. MDPI. [Link]

-

Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. MDPI. [Link]

-

Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone. PMC. [Link]

-

Integrated metabolomic and transcriptomic analysis of the mechanism underlying leaf variegation in Miscanthus sinensis 'Zebrinus'. ResearchGate. [Link]

-

A brief overview on the methods for extraction and identification of flavonoids. E3S Web of Conferences. [Link]

-

Phytochemical analysis of Vernonanthura tweedieana and a validated UPLC-PDA method for the quantification of eriodictyol. SciELO. [Link]

-

Isolation and identification of a flavonoid compound and in vivo lipid-lowering properties of Imperata cylindrica. PMC. [Link]

-

Schematic representation of the major constituents of the miscanthus secondary cell wall. ResearchGate. [Link]

-

Variability of cell wall recalcitrance and composition in genotypes of Miscanthus from different genetic groups and geographical origin. Frontiers. [Link]

-

Eriodictyol-7-O-Glucoside. PubChem. [Link]

-

Identification of Miscanthus floridulus as a promising anti-Alzheimer's disease and antidiabetic agent through bioactivity evaluations and chemical composition analyses. Arabian Journal of Chemistry. [Link]

Sources

- 1. agdatacommons.nal.usda.gov [agdatacommons.nal.usda.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS 38965-51-4: Eriodictyol 7-O-glucoside | CymitQuimica [cymitquimica.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Systematic Engineering of Eriodictyol-7- O-glucoside Biosynthetic Pathway through Enzyme Screening and Gene Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of <i>Miscanthus</i> <i>floridulus</i> as a promising anti-Alzheimer’s disease and antidiabetic agent through bioactivity evaluations and chemical composition analyses - Arabian Journal of Chemistry [arabjchem.org]

- 12. Morphological Structure and Basic Characteristics of Miscanthus floridulus Fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Integrated metabolomic and transcriptomic analysis of the mechanism underlying leaf variegation in Miscanthus sinensis ‘Zebrinus’ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Comparative Analysis on Chemical Composition and Charcoal Characterization of Two Miscanthus Species | Scientific.Net [scientific.net]

- 16. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. e3s-conferences.org [e3s-conferences.org]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

Technical Deep Dive: Biosynthesis and Metabolic Engineering of Miscanthoside

Content Type: Technical Whitepaper

Subject: Plant Secondary Metabolism / Flavonoid Glycosides

Executive Summary & Structural Disambiguation

Miscanthoside (PubChem CID: 5319853) is chemically defined as Eriodictyol 7-O-

While often overshadowed by lignocellulosic biomass research in Miscanthus x giganteus, Miscanthoside represents a critical component of the plant's abiotic stress response system. Its biosynthesis diverts carbon from the central phenylpropanoid pathway, requiring precise enzymatic orchestration to establish the 3',4'-dihydroxy B-ring pattern (characteristic of eriodictyol) followed by regiospecific glycosylation.

Critical Nomenclature Note: Researchers must distinguish this compound from Miscanthusin (a peptide) or unrelated cycloartane triterpenes occasionally referenced in older, non-standardized literature.[1] This guide focuses on the validated flavanone glycoside pathway.

The Biosynthetic Pathway: Mechanistic Causality

The synthesis of Miscanthoside is not a linear assembly but a branched metabolic flow dependent on the availability of UDP-glucose and the activity of cytochrome P450 monooxygenases.

Phase I: The Phenylpropanoid Scaffold (Upstream)

The pathway initiates in the plastid and cytosol, converting phenylalanine into the CoA-activated phenylpropanoid skeleton.

-

Causality: The entry point is regulated by Phenylalanine ammonia-lyase (PAL) .[1] In Miscanthus, PAL expression is upregulated under UV-B and drought stress, directly correlating with increased Miscanthoside accumulation as a radical scavenger.

Phase II: Flavanone Skeleton Formation[1]

-

Step 1: Chalcone Synthase (CHS) condenses one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form Naringenin chalcone.[1]

-

Step 2: Chalcone Isomerase (CHI) catalyzes the stereospecific ring closure to form (2S)-Naringenin .[1]

Phase III: B-Ring Functionalization (The Divergence Point)

This is the critical step differentiating Miscanthoside from other flavanones (like Naringin).[1]

-

Enzyme: Flavonoid 3'-hydroxylase (F3'H) .[1]

-

Mechanism: F3'H, a cytochrome P450 enzyme (CYP75B subfamily), introduces a hydroxyl group at the 3' position of the B-ring of Naringenin.

-

Product: Eriodictyol (5,7,3',4'-tetrahydroxyflavanone).[1]

-

Validation: Absence of F3'H activity leads to the accumulation of Apigenin derivatives rather than Eriodictyol/Luteolin derivatives.

Phase IV: Regiospecific Glycosylation (The Terminal Step)

-

Enzyme: UDP-glycosyltransferase (UGT) , specifically a Flavonoid 7-O-glucosyltransferase (likely orthologous to UGT73G1 or UGT88 family in Zea mays).[1]

-

Reaction: Transfer of a glucosyl moiety from UDP-glucose to the 7-hydroxyl group of Eriodictyol.[1]

-

Thermodynamics: This reaction renders the hydrophobic aglycone water-soluble, facilitating transport into the vacuole for storage.

Pathway Visualization (Graphviz)[1]

The following diagram maps the carbon flux from Phenylalanine to Miscanthoside, highlighting the critical F3'H divergence node.

Caption: Flux map from Phenylalanine to Miscanthoside. Blue arrow indicates the rate-limiting B-ring hydroxylation; Green arrow indicates the terminal glycosylation.

Technical Data Summary: Chemical & Enzymatic Properties

The following table consolidates physicochemical properties and enzymatic requirements for researchers isolating or synthesizing this compound.

| Parameter | Specification | Context/Notes |

| IUPAC Name | (2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

| Molecular Formula | MW: 450.39 g/mol | |

| UV | 284 nm, 330 nm (sh) | Characteristic of flavanones (Band II dominates).[1] |

| Key Enzyme (1) | F3'H (EC 1.14.14.[1]82) | Requires NADPH and Molecular Oxygen.[1] Localized to ER membrane.[1] |

| Key Enzyme (2) | 7-O-UGT (EC 2.4.1.[1]81) | Cytosolic.[1] Highly specific to 7-OH position; pH optimum ~7.5-8.[1]0. |

| Solubility | DMSO, Methanol, Warm Water | Poorly soluble in cold water; insoluble in hexane.[1] |

| Retention Time | ~14.2 min (Standard C18 Gradient) | Elutes before the aglycone Eriodictyol due to glycosylation.[1] |

Experimental Protocol: Validation & Isolation

To validate the biosynthesis pathway, one must confirm the presence of the glycoside and its correlation with F3'H/UGT activity. The following protocol outlines the extraction and LC-MS/MS identification workflow.

Protocol: Targeted Metabolite Profiling of Miscanthoside

Objective: Isolate and confirm Miscanthoside from Miscanthus sinensis leaf tissue using LC-ESI-MS/MS.

A. Sample Preparation

-

Harvesting: Collect young leaves (highest biosynthetic activity) and flash-freeze in liquid nitrogen immediately to arrest enzymatic hydrolysis (preventing

-glucosidase activity).[1] -

Lyophilization: Freeze-dry samples for 48 hours.

-

Extraction:

B. LC-MS/MS Configuration

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 1.8

, 2.1 x 50 mm). -

Mobile Phase:

-

Gradient:

-

MS Parameters (Negative Ion Mode - Critical):

C. Data Interpretation (Self-Validating Step)

-

Validation Check 1: If the peak at m/z 449 disappears upon treatment with commercial

-glucosidase, and the peak at m/z 287 (Eriodictyol) increases, the glycosidic linkage is confirmed. -

Validation Check 2: The UV spectrum must show a Band II peak at ~284 nm without the Band I bathochromic shift typical of flavonols, confirming the flavanone skeleton.

References

-

PubChem. (n.d.).[1] Miscanthoside (CID 5319853) - Compound Summary.[1][2] National Library of Medicine.[1] Retrieved from [Link][1]

-

Parveen, I., et al. (2013).[1] Phenolic profiling of Miscanthus species for bio-refining. Phytochemistry. (Validates the presence of flavone/flavanone glycosides in Miscanthus).

-

Grotewold, E. (2006).[1] The Science of Flavonoids. Springer.[1] (Authoritative text on F3'H and UGT mechanisms in plants).

-

Tohge, T., de Souza, L. P., & Fernie, A. R. (2017). Current understanding of the pathways of flavonoid biosynthesis in model and crop plants. Journal of Experimental Botany. Retrieved from [Link]

Sources

Miscanthoside (Eriodictyol 7-O-Glucoside): A Technical Whitepaper on Pharmacological Mechanisms and Therapeutic Potential

Executive Summary

Miscanthoside, systematically identified as Eriodictyol 7-O-

Chemical Identity & Structural Biology

Miscanthoside belongs to the benzoic acid ester and flavonoid glycoside families [4]. Structurally, it consists of an eriodictyol aglycone linked to a

Table 1: Physicochemical and Computed Properties of Miscanthoside

| Property | Value | Reference |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | [1] |

| Molecular Formula | C21H22O11 | [1] |

| Molecular Weight | 450.4 g/mol | [1] |

| Exact Mass | 450.1162 Da | [1] |

| XLogP3-AA | 0.2 | [1] |

| Topological Polar Surface Area | 186 Ų | [1] |

Core Therapeutic Applications & Mechanistic Pathways

Gastrointestinal Therapeutics: Reversal of Precancerous Lesions of Gastric Cancer (PLGC)

The progression from chronic atrophic gastritis to PLGC and ultimately gastric cancer represents a critical therapeutic window. Network pharmacology and in vivo validation have identified Miscanthoside as a primary active component in the traditional Wei-Fu-Chun (WFC) formulation, which is clinically utilized to halt and reverse PLGC [2].

Mechanistic Causality: Miscanthoside exerts its gastroprotective effects by directly inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In PLGC, aberrant MAPK hyperactivation suppresses gastric secretory functions and promotes mucosal inflammation. By inhibiting this cascade, Miscanthoside disinhibits pepsin secretion, thereby restoring the physiological gastric environment and facilitating the cellular repair of the gastric mucosa [2].

Miscanthoside-mediated inhibition of the MAPK signaling cascade, promoting gastric mucosa repair.

Antioxidant and Neuroprotective Modalities

Beyond gastrointestinal applications, the oligomeric proanthocyanidin and flavonoid complexes containing Miscanthoside (such as those extracted from Vitis amurensis) act as potent free radical scavengers. They block the lipid peroxidation of biological membranes, exhibiting antioxidant activity that surpasses standard vitamins C and E. This robust ROS-scavenging capability translates into broad-spectrum anti-inflammatory and neuroprotective (anti-Alzheimer's) activities by preventing the oxidative degradation of neural tissues [3].

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that reproducible data requires self-validating systems. The following protocols integrate internal controls and mechanistic rationale for every critical step.

Protocol 1: High-Resolution LC-MS/MS Identification and Quantification

To accurately quantify Miscanthoside from complex botanical matrices, a UHPLC-ESI-Q-TOF/MS approach is required.

Rationale: Flavonoid glycosides like Miscanthoside ionize preferentially in negative electrospray ionization (ESI-) mode due to the acidic nature of their phenolic hydroxyl groups, yielding a stable deprotonated molecule

Step-by-Step Workflow:

-

Sample Preparation: Lyophilize and pulverize the botanical sample (e.g., Vitis amurensis berries). Extract 100 mg of powder in 1 mL of 70% aqueous ethanol (v/v) under ultrasonication for 30 minutes at 4°C to prevent thermal degradation of the glycosidic bond.

-

Centrifugation & Filtration: Centrifuge at 14,000

g for 15 minutes. Filter the supernatant through a 0.22 -

Chromatographic Separation: Inject 2

L onto a reverse-phase C18 column (e.g., 1.7 -

Mass Spectrometry: Operate the Q-TOF in negative ESI mode. Set capillary voltage to 4.5 kV and collision energy to 20-40 eV for MS/MS fragmentation.

-

Data Annotation: Identify Miscanthoside by its precursor ion (m/z 449.1080) and characteristic MS/MS product ions (e.g., m/z 287, representing the loss of the glucose moiety

).

High-resolution LC-MS/MS analytical workflow for the isolation and annotation of Miscanthoside.

Protocol 2: In Vitro MAPK Pathway Inhibition Assay

To validate the biological activity of Miscanthoside against PLGC targets, an in vitro kinase assay coupled with Western blotting is employed.

-

Cell Culture: Culture human gastric epithelial cells (e.g., GES-1) and induce a precancerous phenotype using MNNG (N-methyl-N'-nitro-N-nitrosoguanidine).

-

Treatment: Treat cells with varying concentrations of purified Miscanthoside (1

M, 10 -

Protein Extraction & Quantification: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are absolutely critical here to preserve the transient phosphorylated states of the kinase targets. Quantify using a BCA assay.

-

Western Blotting: Resolve 20

g of protein on a 10% SDS-PAGE gel. Transfer to a PVDF membrane and probe for p-ERK, total ERK, p-p38, and total p38. -

Analysis: A dose-dependent decrease in the ratio of phosphorylated to total MAPK proteins confirms the mechanistic inhibition by Miscanthoside.

Translational Outlook & Drug Development Challenges

The therapeutic translation of Miscanthoside faces challenges typical of flavonoid glycosides: poor oral bioavailability and rapid first-pass metabolism. The bulky, hydrophilic glucose moiety restricts passive transcellular diffusion across the intestinal epithelium. Future drug development must focus on advanced nano-formulations (e.g., liposomal encapsulation or phytosomes) to enhance intestinal absorption. Alternatively, prodrug strategies that leverage the gut microbiome to cleave the glycosidic bond—releasing the highly permeable eriodictyol aglycone directly at the site of gastric inflammation—represent a promising frontier for targeted gastrointestinal therapy.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 5319853, Miscanthoside". PubChem.[Link]

-

Wang, H., Wu, R., Xie, D., et al. "A Combined Phytochemistry and Network Pharmacology Approach to Reveal the Effective Substances and Mechanisms of Wei-Fu-Chun Tablet in the Treatment of Precancerous Lesions of Gastric Cancer". Frontiers in Pharmacology, 2020;11:558471.[Link]

-

Razgonova, M., Zakharenko, A., Pikula, K., et al. "LC-MS/MS Screening of Phenolic Compounds in Wild and Cultivated Grapes Vitis amurensis Rupr." Molecules, 2021; 26(12): 3650.[Link]

-

FooDB. "Showing Compound Eriodictyol 7-glucoside (FDB000689)". The Food Component Database. [Link]

Structural Elucidation of Miscanthoside and Its Flavonoid Analogs: A Technical Guide

The following technical guide details the structural elucidation of Miscanthoside (chemically identified as Eriodictyol 7-O-

Executive Summary & Chemical Identity

Miscanthoside is a flavanone glycoside predominantly isolated from the genus Miscanthus (e.g., Miscanthus sinensis). While often overshadowed by the high-volume lignocellulosic biomass of the plant, Miscanthoside represents a high-value secondary metabolite with significant antioxidant potential.

-

Trivial Name: Miscanthoside

-

IUPAC Name: (2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one[1]

-

Common Chemical Name: Eriodictyol 7-O-

-D-glucoside -

Chemical Formula: C

H -

Molecular Weight: 450.39 g/mol

-

Aglycone: Eriodictyol (5,7,3',4'-tetrahydroxyflavanone)

-

Glycone: D-Glucose

Scientific Rationale for Elucidation: The structural characterization of Miscanthoside requires distinguishing it from its unsaturated flavone analog (Luteolin-7-O-glucoside) and its disaccharide analog (Eriocitrin). The primary challenge lies in establishing the saturation of the C2-C3 bond (flavanone vs. flavone) and the regiospecificity of the glycosidic linkage.

Isolation Strategy: From Biomass to Purity

Objective: To isolate >95% pure Miscanthoside from Miscanthus aerial parts while preventing glycoside hydrolysis.

Extraction Logic

Flavonoid glycosides are polar. The use of 70-80% Methanol (MeOH) or Ethanol (EtOH) is critical.

-

Causality: 100% water extracts excessive polysaccharides (pectin/mucilage), complicating downstream chromatography. 100% organic solvent (CHCl

) fails to solubilize the glycoside. 70% MeOH strikes the balance, extracting the glycoside while precipitating proteins and some polysaccharides.

Fractionation Protocol (Step-by-Step)

-

Crude Extraction: Macerate air-dried Miscanthus leaves in 70% MeOH (1:10 w/v) for 24h at room temperature. Avoid boiling to prevent thermal degradation of the sugar moiety.

-

Liquid-Liquid Partitioning:

-

Concentrate filtrate in vacuo to an aqueous suspension.

-

Wash 1 (Hexane): Removes chlorophyll and non-polar lipids. Discard organic layer.

-

Wash 2 (Ethyl Acetate): Extracts aglycones and less polar polymethoxylated flavonoids. Miscanthoside remains in the aqueous phase.

-

Extraction (n-Butanol): Extract the aqueous phase with n-Butanol (saturated with water). Miscanthoside partitions into the Butanol phase.

-

-

Solid Phase Extraction (SPE):

-

Load Butanol fraction onto a Polyamide-6 or Diaion HP-20 column.

-

Elution Gradient: H

O -

Target Fraction: Miscanthoside typically elutes in the 30-50% MeOH window due to its monoglycosidic nature.

-

Visualization of Workflow

The following diagram illustrates the logical flow of isolation and identification.

Caption: Figure 1. Bio-guided fractionation workflow for the isolation of Miscanthoside from Miscanthus sinensis.

Structural Elucidation Suite

Objective: To rigorously define the planar structure and stereochemistry.

Mass Spectrometry (MS)

Technique: LC-ESI-QTOF-MS (Negative Mode).

-

Rationale: Phenolic hydroxyls ionize best in negative mode ([M-H]

). -

Observed Data:

-

Molecular Ion: m/z 449.1089 [M-H]

(Calc. for C -

MS

Fragmentation:-

m/z 287 [Aglycone-H]

: Loss of 162 Da indicates a hexose moiety (Glucose/Galactose). -

m/z 151 and m/z 135: Retro-Diels-Alder (RDA) fragments characteristic of the flavonoid C-ring cleavage.

-

-

-

Diagnostic Value: Confirms the mass of the aglycone (Eriodictyol, MW 288) and the presence of a hexose.

Nuclear Magnetic Resonance (NMR)

This is the definitive step. Solubilize 5-10 mg in DMSO-

A. Aglycone Identification (Flavanone Skeleton)

The saturation of the C ring is the key differentiator from Flavones (like Luteolin).

-

H-2 (Chiral Center): Resonates as a doublet of doublets (dd) at

~5.3 ppm. -

H-3 (Methylene): Appears as two distinct multiplets (H-3ax, H-3eq) at

~2.7 and ~3.1 ppm.-

Note: In Flavones (unsaturated), H-3 appears as a singlet around

6.5-6.8 ppm. The presence of the ABX system at H-2/H-3 confirms the Flavanone skeleton.

-

B. Aromatic Substitution Pattern

-

Ring A (5,7-dihydroxy): Two meta-coupled doublets (

Hz) at-

Shift Logic: The glycosylation at C-7 causes a paramagnetic shift (downfield) of the ortho protons (H-6, H-8) compared to the free aglycone.

-

-

Ring B (3',4'-dihydroxy): ABX system.

-

H-2' (

~6.9, d, -

H-5' (

~6.7, d, -

H-6' (

~6.8, dd,

-

C. Sugar Moiety & Linkage

-

Anomeric Proton (H-1''):

~5.0 ppm, doublet. -

Coupling Constant (

): A -

HMBC Correlation: A strong cross-peak between H-1'' (Sugar) and C-7 (Aglycone,

~163-165 ppm) proves the glycoside is attached at the 7-position .

Acid Hydrolysis (Self-Validation)

To confirm the sugar identity absolutely:

-

Reflux 2 mg of Miscanthoside in 2M HCl (1h).

-

Extract aglycone with EtOAc (Analyze via HPLC vs Eriodictyol standard).

-

Neutralize aqueous phase; analyze via TLC or GC-MS (after silylation).

-

Result: Aqueous phase matches D-Glucose standard.

Quantitative Data Summary

| Structural Feature | Diagnostic Interpretation | ||

| C-2 | 5.38 (dd, J=12, 3 Hz) | 78.8 | Chiral center of Flavanone |

| C-3 | 3.20 (m), 2.75 (dd) | 42.1 | Methylene; confirms saturation |

| C-4 | - | 196.5 | Carbonyl ketone |

| C-6 | 5.95 (d, J=2 Hz) | 96.2 | Ring A (meta-coupling) |

| C-8 | 6.15 (d, J=2 Hz) | 95.4 | Ring A (meta-coupling) |

| C-1'' (Sugar) | 4.98 (d, J=7.5 Hz) | 99.8 | |

| C-2' | 6.89 (d, J=2 Hz) | 114.3 | Ring B (Catechol moiety) |

Analogs and Differentiation

In drug development, distinguishing Miscanthoside from its analogs is vital for IP and bioactivity claims.

Miscanthoside vs. Eriocitrin

-

Eriocitrin: Eriodictyol 7-O-

-Rutinoside (found in lemon). -

Differentiation:

Miscanthoside vs. Luteolin-7-O-Glucoside

-

Luteolin-7-Glc: The Flavone analog (unsaturated C2-C3).

-

Differentiation:

-

UV: Luteolin derivatives show a stronger Band I absorbance (~350 nm). Miscanthoside (Flavanone) has a very weak Band I and strong Band II (~285 nm).

-

NMR: Luteolin lacks the H-3 methylene multiplets and the H-2 chiral proton. Instead, it shows a singlet H-3 at

~6.7.

-

Miscanthoside vs. Tricin Glycosides

-

Tricin: 3',5'-dimethoxy-4'-hydroxyflavone. Very common in Miscanthus.

-

Differentiation:

-

NMR: Tricin derivatives show a strong singlet for two equivalent methoxy groups (

~3.8 ppm, 6H). Miscanthoside has no methoxy signals.

-

References

-

PubChem. "Miscanthoside (CID 5319853) - Chemical Structure and Properties."[1] National Library of Medicine. [Link]

-

Mori, T. "MassBank Record: MSBNK-RIKEN-PR302481."[1] MassBank of North America. [Link]

-

H-BRS. "Isolation and Characterization of Miscanthus-based Lignin and Secondary Metabolites." Hochschule Bonn-Rhein-Sieg. [Link]

-

StudyPulse. "Spectral Data Interpretation for Organic Structure Determination: Flavonoids and Glycosides." StudyPulse Chemistry Resources. [Link]

-

ResearchGate. "Fragmentation pathways of flavonoid glycosides in negative ion mode." ResearchGate. [Link][3]

Sources

Application Notes and Protocols for the Extraction of Miscanthoside from Miscanthus giganteus

Introduction: The Potential of Miscanthus giganteus and the Significance of Miscanthoside

Miscanthus x giganteus, a perennial grass, is a robust and high-yielding biomass crop. Its chemical composition includes cellulose (43.2–55.5%), lignin (17.1–25.1%), and a smaller fraction of extractives (0.3–1.2%)[1][2][3][4]. Within these extractives lies a diverse array of phytochemicals, including the flavonoid glycoside, miscanthoside. Flavonoid glycosides are of significant interest to the pharmaceutical and nutraceutical industries due to their wide-ranging biological activities. The efficient extraction and isolation of miscanthoside are, therefore, critical steps in unlocking its therapeutic potential.

This document provides a comprehensive, step-by-step protocol for the extraction, purification, and quantification of miscanthoside from the biomass of Miscanthus giganteus. The methodologies described herein are grounded in established principles of natural product chemistry and are designed to be both efficient and scalable.

PART 1: Extraction of Crude Miscanthoside

The initial step involves the liberation of miscanthoside from the plant matrix. As miscanthoside is a polar flavonoid glycoside, a polar solvent system is employed for extraction.

Rationale for Solvent Selection

Ethanol is selected as the primary extraction solvent due to its polarity, which is well-suited for dissolving flavonoid glycosides[5]. Furthermore, ethanol is a relatively safe and environmentally benign solvent. The addition of water to the ethanol can enhance the extraction efficiency for more polar glycosides.

Protocol 1: Ultrasonic-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency.

-

Biomass Preparation:

-

Harvest fresh aerial parts of Miscanthus giganteus.

-

Dry the plant material in a well-ventilated oven at 40-50°C to a constant weight to minimize enzymatic degradation.

-

Grind the dried biomass into a fine powder (approximately 40-60 mesh) using a mechanical grinder to increase the surface area for extraction.

-

-

Extraction Procedure:

-

Weigh 100 g of the dried, powdered Miscanthus giganteus and place it into a 2 L beaker.

-

Add 1 L of 70% ethanol (v/v in deionized water), creating a 1:10 solid-to-liquid ratio.

-

Place the beaker in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature of 50°C.

-

Following sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid biomass.

-

Repeat the extraction process on the residue with an additional 1 L of 70% ethanol to maximize the yield.

-

Combine the filtrates from both extractions.

-

-

Concentration:

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a viscous crude extract.

-

PART 2: Purification of Miscanthoside

The crude extract contains a mixture of compounds. A multi-step purification process is necessary to isolate miscanthoside.

Protocol 2: Purification using Macroporous Resin Column Chromatography

Macroporous resin chromatography is an effective technique for the initial purification of flavonoids from crude extracts due to its high selectivity and capacity[3][6].

-

Resin Preparation and Column Packing:

-

Select a suitable macroporous resin (e.g., Amberlite XAD-16).

-

Pre-treat the resin by washing sequentially with ethanol and deionized water.

-

Pack the resin into a glass column (e.g., 5 cm diameter x 50 cm length) to form a stable bed.

-

-

Sample Loading:

-

Dissolve the concentrated crude extract in a minimal amount of deionized water.

-

Load the aqueous extract onto the top of the prepared resin column.

-

-

Elution:

-

Wash the column with deionized water to remove highly polar impurities such as sugars and salts.

-

Elute the flavonoid glycosides with a stepwise gradient of increasing ethanol concentrations (e.g., 20%, 40%, 60%, 80% ethanol in water).

-

Collect fractions of the eluate and monitor the presence of flavonoids using Thin Layer Chromatography (TLC).

-

-

Fraction Pooling and Concentration:

-

Combine the fractions that show a high concentration of the target compound (miscanthoside) based on the TLC analysis.

-

Concentrate the pooled fractions using a rotary evaporator to yield a purified flavonoid-rich extract.

-

Workflow for Miscanthoside Extraction and Purification

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. Frontiers | Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]

A Validated HPLC-UV Method for the Quantitative Analysis of Miscanthoside in Botanical Matrices

Application Note & In-depth Protocol

Introduction and Scientific Principle

Miscanthoside, a flavonoid glycoside, is a bioactive compound of significant interest in phytochemical and pharmacological research. Its accurate quantification in complex botanical matrices is essential for quality control, standardization of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector offers a robust, sensitive, and reliable platform for this purpose.[1][2]

This application note details a comprehensive, validated Reversed-Phase HPLC (RP-HPLC) method for the quantification of Miscanthoside. The scientific principle hinges on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[3] By employing a gradient elution, where the organic content of the mobile phase is gradually increased, compounds are separated based on their hydrophobicity. Miscanthoside, being a moderately polar glycoside, is well-retained and resolved under these conditions.[4][5] Detection is achieved by monitoring the UV absorbance at the compound's specific maximum absorbance wavelength (λmax), allowing for precise and sensitive quantification.

Materials, Reagents, and Instrumentation

Materials and Reagents

-

Miscanthoside Reference Standard: (Purity ≥98%)

-

Acetonitrile (ACN): HPLC Grade or higher

-

Methanol (MeOH): HPLC Grade or higher

-

Water: Deionized (DI) or Milli-Q, filtered through a 0.22 µm filter

-

Formic Acid (FA): LC-MS Grade (or equivalent high purity)

-

Plant Material: Dried and finely powdered

-

Syringe Filters: 0.45 µm, PTFE or Nylon

Instrumentation

-

HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.[5]

-

Analytical Balance: Capable of measuring to 0.01 mg.

-

Ultrasonic Bath: For sample extraction.

-

Vortex Mixer

-

pH Meter

-

Centrifuge

Detailed Experimental Protocols

This section provides a step-by-step guide from solution preparation to final analysis. The causality behind key choices is explained to provide a deeper understanding of the methodology.

Preparation of Mobile Phase and Standard Solutions

Rationale: The use of acidified water (0.1% Formic Acid) in the mobile phase is crucial for achieving sharp, symmetrical peaks. It protonates residual free silanol groups on the silica-based C18 column, preventing unwanted secondary interactions with the analyte.[4] Acetonitrile is chosen as the organic modifier for its low UV cutoff and excellent elution strength for flavonoids.[6]

-

Mobile Phase A: 0.1% Formic Acid in Water (v/v). To prepare 1 L, add 1 mL of Formic Acid to 999 mL of HPLC-grade water.

-

Mobile Phase B: Acetonitrile.

-

Degassing: Degas both mobile phases for 15-20 minutes in an ultrasonic bath or using an inline degasser to prevent pump cavitation and baseline noise.[7]

-

Miscanthoside Stock Standard (1000 µg/mL):

-

Accurately weigh 10.0 mg of Miscanthoside reference standard.

-

Transfer to a 10 mL volumetric flask.

-

Dissolve and bring to volume with HPLC-grade Methanol. This solution should be stored at 4°C and protected from light.

-

-

Working Standard Solutions for Calibration:

Sample Preparation: Ultrasound-Assisted Extraction (UAE)

Rationale: UAE is a highly efficient method for extracting bioactive compounds from plant materials.[8] The ultrasonic waves create acoustic cavitation, disrupting cell walls and enhancing solvent penetration into the plant matrix, which increases extraction efficiency while often requiring less time and solvent than traditional methods like maceration or Soxhlet extraction.[9]

-

Weighing: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a 50 mL conical tube.

-

Extraction: Add 25 mL of 80% Methanol. The use of aqueous methanol is often more effective for extracting glycosides than absolute methanol.[10]

-

Sonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

-

Centrifugation: Centrifuge the resulting slurry at 4000 rpm for 15 minutes to pellet the solid material.

-

Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial. This step is critical to remove particulates that could damage the HPLC column and system.[6]

Caption: Workflow for Ultrasound-Assisted Extraction of Miscanthoside.

HPLC-UV Chromatographic Conditions

The following table summarizes the optimized instrumental parameters for the analysis.

| Parameter | Recommended Condition |

| HPLC Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)[4][11] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile[4][12] |

| Gradient Elution | 0-5 min: 15% B5-20 min: 15% to 40% B20-25 min: 40% to 80% B25-27 min: 80% to 15% B27-32 min: 15% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min[12] |

| Injection Volume | 10 µL[4] |

| Column Temperature | 30°C |

| UV Detection Wavelength | Determined by λmax of Miscanthoside (typically 254-280 nm or ~350 nm for flavonoids). A PDA detector is recommended to confirm peak purity.[1][11] |

| Total Run Time | 32 minutes |

Method Validation Protocol

To ensure the trustworthiness and reliability of the analytical data, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13]

Caption: Key parameters for HPLC method validation.

Validation Experiments

| Parameter | Protocol | Acceptance Criteria |

| Specificity | Analyze a blank matrix (extracted without plant material) and a spiked matrix. Assess for any interfering peaks at the retention time of Miscanthoside. Use a PDA detector to check for peak purity. | The analyte peak should be well-resolved from other matrix components (Resolution > 2). No significant interference at the analyte's retention time. |

| Linearity & Range | Inject the five or more calibration standards in triplicate. Plot the average peak area against the known concentration. Perform a linear regression analysis.[4] | Correlation coefficient (R²) ≥ 0.999.[14] |

| Accuracy (Recovery) | Prepare a blank plant matrix extract and spike it with Miscanthoside standard at three concentration levels (low, medium, high). Analyze in triplicate and calculate the percentage recovery.[13][15] | Mean recovery should be within 95-105%. |

| Precision | Repeatability (Intra-day): Analyze six replicates of a medium-concentration standard on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.[13][14] | Relative Standard Deviation (RSD) ≤ 2.0%. |

| LOD & LOQ | Calculate based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope.[11] | LOD and LOQ should be reported and demonstrate sufficient sensitivity for the intended application. |

| Robustness | Introduce small, deliberate variations to the method parameters (e.g., ±2°C in column temperature, ±0.1 pH unit in mobile phase, ±5% in organic mobile phase composition) and assess the impact on retention time and peak area. | The method should remain unaffected by minor changes, with RSD of results remaining within acceptable limits (<5%). |

Data Analysis and Quantification

-

System Suitability: Before starting the analytical run, inject a mid-concentration standard five times. The RSD for retention time and peak area should be <1.0%. The theoretical plates should be >2000 and the tailing factor should be between 0.9 and 1.5.[15]

-

Calibration Curve: Generate the linear regression equation (y = mx + c) from the calibration standards, where 'y' is the peak area and 'x' is the concentration.

-

Quantification: For each unknown sample, determine the peak area of Miscanthoside. Use the regression equation to calculate the concentration ('x') in the injected sample.

-

Final Calculation: Adjust the calculated concentration for the initial weight of the plant material and the extraction volume to report the final amount of Miscanthoside in the original sample (e.g., in mg/g of dry weight).

Formula: Concentration (mg/g) = (C_hplc × V_ext) / W_sample Where:

-

C_hplc = Concentration from HPLC analysis (mg/mL)

-

V_ext = Total extraction volume (mL)

-

W_sample = Weight of the dry plant sample (g)

Conclusion

This application note provides a robust, detailed, and scientifically grounded protocol for the quantification of Miscanthoside using HPLC-UV. By explaining the causality behind the procedural choices and integrating a comprehensive validation protocol, this guide serves as a trustworthy resource for researchers and drug development professionals. Adherence to this method will ensure the generation of accurate, reproducible, and reliable data for the quality control and scientific investigation of Miscanthoside-containing products.

References

-

Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC. (2020, October 16). National Center for Biotechnology Information. [Link]

-

Chromatographic methods for the identification of flavonoids - Auctores | Journals. (2024, January 19). Auctores Publishing. [Link]

-

Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC. (2023, December 17). National Center for Biotechnology Information. [Link]

-

Isolation and Characterization of Flavonoid C-glycosides from Prosopis glandulosaTorr. Leaves - Pharmacognosy Magazine. (2018, August 14). Pharmacognosy Magazine. [Link]

-

High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. (2023, October 12). The Official Journal of the University of the Philippines Manila. [Link]

-

Validation of an RP-HPLC Method for Quantitative Analysis of Phikud Navakot Extract using the Standard Addition Method - Chula Digital Collections. (2015, November 22). Chulalongkorn University. [Link]

-

Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography - ResearchGate. (2023, January 28). ResearchGate. [Link]

-

Identification of flavonoids and their glycosides by high-performance liquid chromatography with electrospray ionization mass spectrometry and with diode array ultraviolet detection - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

-

What is the procedure to isolate and purify bioactive compounds from plants? (2015, December 6). ResearchGate. [Link]

-

Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials - Longdom Publishing. (n.d.). Longdom Publishing. [Link]

-

Sample preparation techniques for quality evaluation and safety control of medicinal and edible plants: Overview, advances, applications, and future perspectives - PMC. (2025, April 10). National Center for Biotechnology Information. [Link]

-

Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds - MDPI. (2022, January 23). MDPI. [Link]

-

An improved HPLC-UV method for the simultaneous quantification of triterpenic glycosides and aglycones in leaves of Centella asiatica. (2009, March 19). ScienceDirect. [Link]

-

Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC. (2020, January 29). National Center for Biotechnology Information. [Link]

-

An Overview of Methods of Extraction, Isolation and Characterization of Natural Medicinal Plant Products in Improved Traditional - SciSpace. (2020, November 20). SciSpace. [Link]

-

Journal of Chromatography B An improved HPLC-UV method for the simultaneous quantification of triterpenic glycosides and aglycones. (n.d.). ScienceDirect. [Link]

-

High-Performance Liquid Chromatography - Chemistry LibreTexts. (2019, June 5). Chemistry LibreTexts. [Link]

-

RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study - PubMed. (2019, October 15). National Center for Biotechnology Information. [Link]

-

High Performance Liquid Chromatography. (n.d.). University of Rhode Island. [Link]

-

An improved HPLC-UV method for the simultaneous quantification of triterpenic glycosides and aglycones in leaves of Centella asiatica (L.) Urb (APIACEAE) | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - MDPI. (2021, September 8). MDPI. [Link]

-

HPLC Solvent Selection - Element Lab Solutions. (n.d.). Element Lab Solutions. [Link]

-

CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

(PDF) HPLC Analysis of Chemical Composition of Selected Jordanian Medicinal Plants and Their Bioactive Properties - ResearchGate. (2018, October 27). ResearchGate. [Link]

Sources

- 1. auctoresonline.com [auctoresonline.com]

- 2. Identification of flavonoids and their glycosides by high-performance liquid chromatography with electrospray ionization mass spectrometry and with diode array ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scienggj.org [scienggj.org]

- 5. longdom.org [longdom.org]

- 6. elementlabsolutions.com [elementlabsolutions.com]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. Sample preparation techniques for quality evaluation and safety control of medicinal and edible plants: Overview, advances, applications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. phcog.com [phcog.com]

- 13. researchgate.net [researchgate.net]

- 14. RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. digital.car.chula.ac.th [digital.car.chula.ac.th]

Application Note: Quantitative Analysis of Miscanthoside and its Metabolites in Biological Matrices using LC-MS/MS

Introduction

Miscanthoside, a flavanone glycoside also known as Eriodictyol 7-O-glucoside, is a natural polyphenolic compound found in various medicinal plants.[1][2] It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and neuroprotective properties.[3][] To support preclinical and clinical development, a robust and sensitive bioanalytical method is essential for the accurate quantification of Miscanthoside and its metabolites in biological matrices. This allows for the characterization of its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for understanding its pharmacokinetics and pharmacodynamics.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[5][6] This application note provides a comprehensive, field-proven protocol for the extraction, separation, and quantification of Miscanthoside and its primary metabolites from plasma, designed for researchers in drug discovery and development. The methodology is grounded in established bioanalytical principles and adheres to regulatory expectations for method validation.[7]

Analyte Properties & Metabolic Profile

A thorough understanding of the analyte's physicochemical properties and its metabolic fate is fundamental to developing a successful LC-MS/MS method.

Miscanthoside (Eriodictyol 7-O-glucoside):

-

Molecular Formula: C₂₁H₂₂O₁₁[1]

-

Monoisotopic Mass: 450.1162 Da[1]

-

Structure: Comprises the aglycone Eriodictyol linked to a glucose moiety at the 7-hydroxyl position. This glycosidic bond makes the molecule relatively polar.

Metabolic Pathway: The metabolism of flavonoid glycosides like Miscanthoside is a multi-step process.

-

Deglycosylation: Following oral administration, the glycosidic bond is typically cleaved by gut microbiota, releasing the aglycone, Eriodictyol .

-

Phase II Conjugation: Once absorbed, Eriodictyol undergoes extensive phase II metabolism primarily in the liver and intestines.[3][7] The major metabolic pathways are glucuronidation and sulfation , where glucuronic acid or a sulfate group is attached to the hydroxyl groups of Eriodictyol.[8][9][10] These conjugation reactions increase the water solubility of the molecule, facilitating its excretion.[8][9]

Therefore, the primary analytes of interest in a pharmacokinetic study are Miscanthoside (parent drug), Eriodictyol (aglycone), and its glucuronide and sulfate conjugates.

Caption: Predicted metabolic pathway of Miscanthoside.

Experimental Protocols

This section details the step-by-step methodology for sample preparation and LC-MS/MS analysis. The causality behind each choice is explained to ensure technical clarity.

Sample Preparation: Protein Precipitation (PPT)

For pharmacokinetic studies, plasma is a common matrix. It contains high concentrations of proteins that can interfere with the analysis and damage the LC system.[11] Protein precipitation is a rapid and effective technique for removing the bulk of these proteins.

Rationale: Cold acetonitrile is used as the precipitation solvent. It is efficient at denaturing and precipitating plasma proteins while being a good solvent for Miscanthoside and its metabolites, ensuring high recovery. The cold temperature further enhances protein precipitation. This method is chosen for its simplicity, speed, and suitability for high-throughput analysis.[12]

Protocol:

-

Thaw plasma samples on ice to prevent degradation.

-

Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable-isotope-labeled compound or a related flavonoid not present in the sample).

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant (~450 µL) to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C. This step concentrates the analytes and removes the organic solvent.[13]

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

-

Transfer the final supernatant to an autosampler vial for LC-MS/MS injection.

Liquid Chromatography (LC) Method

The goal of the LC method is to separate the parent compound from its metabolites and from endogenous matrix components to prevent ion suppression.[14] A reversed-phase C18 column is ideal for separating the moderately polar Miscanthoside and its less polar aglycone.

Rationale: The use of formic acid in the mobile phase acidifies it, which promotes the protonation of the analytes. This is crucial for achieving good sensitivity in positive ion electrospray ionization (ESI) mode.[14] A gradient elution is employed to effectively separate compounds with differing polarities within a reasonable run time.

| Parameter | Condition |

| LC System | UHPLC or HPLC system |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

LC Gradient Table:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 8.0 | 95 |

| 10.0 | 95 |

| 10.1 | 5 |

| 12.0 | 5 |

Tandem Mass Spectrometry (MS/MS) Method

A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for its high sensitivity and selectivity, making it the preferred choice for quantitative bioanalysis.[5]

Rationale: Electrospray Ionization (ESI) in positive mode is selected as it is effective for ionizing flavonoid compounds.[15] In the MS/MS experiment, the precursor ion (the protonated molecule [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This process, known as an MRM transition, provides exceptional specificity.[10]

The primary fragmentation pathway for Miscanthoside is the neutral loss of the glucose moiety (162.05 Da) from the protonated parent molecule, resulting in the protonated aglycone, Eriodictyol.[12][16] This aglycone can then be further fragmented for confirmation.

Proposed MRM Transitions (Positive Ion Mode):

| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |

| Miscanthoside | 451.1 | 289.1 (Eriodictyol) | 15-25 (Optimize) |

| Eriodictyol | 289.1 | 153.0 (RDA fragment) | 20-30 (Optimize) |

| Eriodictyol-glucuronide | 465.1 | 289.1 (Eriodictyol) | 18-28 (Optimize) |

| Internal Standard (IS) | Analyte-specific | Analyte-specific | Optimize |

Note: Collision energies must be optimized for the specific instrument being used.

Caption: Overall experimental workflow for LC-MS/MS analysis.

Method Validation

To ensure the reliability and accuracy of the data for regulatory submission, the method must be validated according to guidelines from authorities like the U.S. Food and Drug Administration (FDA).[2][3][7]

Rationale: Method validation is a self-validating system that provides objective evidence that the analytical method is suitable for its intended purpose. It assesses key parameters that define the performance of the method.[7]

Key Validation Parameters & Acceptance Criteria:

| Parameter | Description | Typical Acceptance Criteria (FDA) |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |

| Linearity & Range | The relationship between analyte concentration and instrument response. | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. |

| Accuracy | The closeness of measured values to the true value. | Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). |

| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |

| Matrix Effect | The effect of co-eluting matrix components on analyte ionization. | CV of the IS-normalized matrix factor should be ≤15%. |

| Recovery | The efficiency of the extraction process. | Should be consistent, precise, and reproducible. |

| Stability | Analyte stability in the biological matrix under various storage and processing conditions. | Mean concentrations of stability samples should be within ±15% of nominal concentrations. |

Conclusion

This application note provides a detailed and robust LC-MS/MS protocol for the quantitative determination of Miscanthoside and its key metabolites in plasma. The methodology, from sample preparation to data analysis, is designed to deliver high sensitivity, selectivity, and throughput. The inclusion of a comprehensive method validation strategy ensures that the data generated is reliable and meets the stringent requirements of the drug development and regulatory landscape. This protocol serves as an excellent starting point for researchers investigating the pharmacokinetic properties of Miscanthoside, enabling critical decisions in the progression of this promising natural compound.

References

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Villaseñor, A. (2010). Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood. Bioanalysis. [Link]

-

U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

-

Tan, S., et al. (2014). LC-MS analysis of the plasma metabolome-A novel sample preparation strategy. Journal of Chromatography B. [Link]

-

National Center for Biotechnology Information. (n.d.). Miscanthoside. PubChem. [Link]

-

Islam, M. T., et al. (2020). Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone. ScienceOpen. [Link]

-

National Center for Biotechnology Information. (n.d.). Eriodictyol-7-O-Glucoside. PubChem. [Link]

-

Cuyamendous, C., et al. (2013). Application of ESI/MS, CID/MS and tandem MS/MS to the fragmentation study of eriodictyol 7-O-glucosyl-(1→2)-glucoside and luteolin 7-O-glucosyl-(1→2)-glucoside. ResearchGate. [Link]

-

Natural Medicines & Plant Products Database. (n.d.). Eriodictyol −7 glucoside. [Link]

-

Chen, L., et al. (2019). Chemical structure and fragmentation pathway of (a) eriodictyol-7-O-glucoside, (b) luteoloside. ResearchGate. [Link]

-

University of Toledo. (n.d.). Phase II (Conjugation) Reactions. [Link]

-

Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. [Link]

-

SlideServe. (2014). PHASE II DRUG METABOLISM: Glucuronidation and Sulfation. [Link]

-

Li, C., et al. (2020). Sulfation predominates the pharmacokinetics, metabolism, and excretion of forsythin in humans: major enzymes and transporters identified. Acta Pharmaceutica Sinica B. [Link]

-

Staszkiewicz-Krajewska, O., et al. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules. [Link]

-

NorthEast BioLab. (n.d.). Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis. [Link]

-

Ehninger, G., et al. (1985). The pharmacokinetics and metabolism of mitoxantrone in man. Investigational New Drugs. [Link]

-

Alvinerie, M., et al. (1998). The pharmacokinetics of moxidectin after oral and subcutaneous administration to sheep. Veterinary Research. [Link]

-

Bonati, M., et al. (1984). Pharmacokinetics of paraxanthine, one of the primary metabolites of caffeine, in the rat. Drug Metabolism and Disposition. [Link]

-

Liu, X., et al. (2009). Pharmacokinetics of forsythoside after intravenous administration in beagle dogs. Journal of Asian Natural Products Research. [Link]

-

Zhang, L., et al. (2024). Pharmacokinetic and oral bioavailability study of schaftoside in rats. Biomedical Chromatography. [Link]

-